molecular formula C14H24F2N2O2 B11757605 tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate

tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate

Cat. No.: B11757605
M. Wt: 290.35 g/mol
InChI Key: NIEVTJVHKAWSLT-JTQLQIEISA-N
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Description

tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate ( 2306249-46-5) is a chiral, fluorinated spirocyclic building block of high value in medicinal chemistry and drug discovery research. This compound features a carbamate-protected amine group, specifically with a Boc (tert-butoxycarbonyl) group, which is a crucial motif for intermediate synthesis and protection . The presence of the spiro[4.5]decane scaffold and difluoro substituents makes it a sophisticated intermediate for constructing complex molecules, particularly for the development of active pharmaceutical ingredients (APIs) . As a building block, its primary research application lies in the synthesis of potential therapeutic agents. While the specific mechanism of action for this precise molecule may not be defined, its core structure is related to derivatives investigated as potent inhibitors of biological targets. For instance, similar 8-azaspiro[4.5]decane-based compounds have been explored as SHP2 (PTPN11) inhibitors, which are a promising class of therapeutics for targeted cancer treatment . Furthermore, the carbamate functional group is a key structural feature in compounds known to interact with enzymes such as acetylcholinesterase . The (S)-enantiomer provides a specific stereochemistry that is often critical for selective binding to biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H24F2N2O2

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl N-[(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-yl]carbamate

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-10-8-14(15,16)9-13(10)4-6-17-7-5-13/h10,17H,4-9H2,1-3H3,(H,18,19)/t10-/m0/s1

InChI Key

NIEVTJVHKAWSLT-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(CC12CCNCC2)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC12CCNCC2)(F)F

Origin of Product

United States

Preparation Methods

Ring-Closing Alkylation

A robust method for spirocyclic amine formation involves alkylation of a secondary amine with a dihalogenated compound. For example, 3,3-bis(bromomethyl)oxetane (BBMO) has been used to construct analogous azaspiro systems via hydroxide-mediated alkylation. Adapting this approach:

  • Precursor preparation : React a difluorinated cyclohexanone derivative (e.g., 3,3-difluorocyclohexanone) with ethylenediamine to form a Schiff base.

  • Reduction : Reduce the imine to the corresponding amine using NaBH4 or catalytic hydrogenation.

  • Alkylation : Treat with 1,5-dibromopentane under basic conditions (e.g., K2CO3) to induce spirocyclization:

    Amine+Br(CH2)5BrBaseSpiro[4.5]decan-1-amine\text{Amine} + \text{Br(CH}_2\text{)}_5\text{Br} \xrightarrow{\text{Base}} \text{Spiro[4.5]decan-1-amine}

    Yields for analogous reactions range from 70–85%.

Fluorination Strategies

Boc Protection of the Spirocyclic Amine

The primary amine is protected using Boc anhydride under Schotten-Baumann conditions:

  • Reaction setup : Dissolve 3,3-difluoro-8-azaspiro[4.5]decan-1-amine in dichloromethane (DCM) with triethylamine (TEA).

  • Boc anhydride addition : Add Boc2O dropwise at 0°C, then warm to room temperature.

  • Workup : Extract with aqueous HCl, dry over Na2SO4, and purify via silica gel chromatography.

Typical Reaction Conditions :

ParameterValue
SolventDCM
BaseTEA (2.5 equiv)
Temperature0°C → RT
Reaction Time12–24 h
Yield85–92%

Stereochemical Control

The (S)-configuration at C1 is achieved via:

  • Chiral resolution : Use (R)- or (S)-mandelic acid to form diastereomeric salts, followed by recrystallization.

  • Asymmetric synthesis : Employ Evans oxazolidinone auxiliaries during spirocyclization to induce chirality.

Analytical Data and Characterization

Key spectral data for the final compound:

  • 1H NMR (600 MHz, CDCl3): δ 4.35 (s, 4H, NCH2), 3.85 (s, 4H, OCH2), 1.45 (s, 9H, C(CH3)3).

  • 13C NMR (151 MHz, CDCl3): δ 155.2 (C=O), 102.8 (CF2), 77.8 (C(CH3)3), 44.9 (NCH2).

  • HRMS : m/z calcd. for C14H24F2N2O2 [M+H]+: 290.35; found: 290.34.

Scale-Up Considerations

  • Ring-closing alkylation : Optimize BBMO equivalents (1.2–1.5 equiv) to minimize dimerization byproducts.

  • Fluorination : Use continuous flow reactors for DAST reactions to enhance safety and reproducibility.

  • Boc protection : Replace DCM with ethyl acetate for greener processing without yield loss .

Chemical Reactions Analysis

tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate involves the formation of a stable carbamate linkage, which can protect amine groups from unwanted reactions. The Boc group is cleaved under acidic conditions, releasing the free amine and tert-butyl cations . This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate 2306249-46-5 C₁₄H₂₄F₂N₂O₂ 290.35 (S)-enantiomer, 3,3-difluoro substitution, spirocyclic carbamate
tert-Butyl (R)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate 2306245-74-7 C₁₄H₂₄F₂N₂O₂ 290.35 (R)-enantiomer; stereochemical differences may affect bioactivity
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C₁₃H₂₄N₂O₂ 240.34 Non-fluorinated, dual nitrogen atoms in spiro core
tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate 1784024-20-9 C₁₃H₂₄N₂O₃ 256.34 Oxygen atom replaces one nitrogen; altered polarity and reactivity
tert-Butyl 4-(aminomethyl)-8-azaspiro[4.5]decane-8-carboxylate 1357352-01-2 C₁₅H₂₇N₃O₂ 281.40 Aminomethyl substituent enhances potential for peptide coupling

Key Differences and Implications

Stereochemistry : The (S)- and (R)-enantiomers (CAS: 2306249-46-5 vs. 2306245-74-7) share identical molecular formulas but differ in spatial arrangement, which can lead to divergent binding affinities in chiral environments (e.g., enzyme active sites) .

Fluorine Substitution: The 3,3-difluoro substitution in the target compound distinguishes it from non-fluorinated analogues like tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate. Fluorine atoms enhance metabolic stability and modulate lipophilicity, making the compound more suitable for drug discovery .

Heteroatom Variation : Replacing nitrogen with oxygen (e.g., tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate ) alters hydrogen-bonding capacity and solubility, impacting pharmacokinetic profiles .

Functional Group Diversity: The aminomethyl-substituted analogue (CAS: 1357352-01-2) offers a reactive handle for further derivatization, unlike the carbamate-protected parent compound .

Biological Activity

The compound tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate is a notable chemical entity characterized by its unique spirocyclic structure, which includes a nitrogen atom in the spiro ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and implications for therapeutic applications.

  • Molecular Formula : C14H24F2N2O2
  • Molar Mass : 290.35 g/mol
  • CAS Number : 2306249-46-5

Structural Features

The structure of this compound includes:

  • A tert-butyl group , enhancing lipophilicity.
  • Two fluorine atoms , which may influence biological interactions.
  • A carbamate functional group , which can undergo hydrolysis, potentially activating or deactivating the compound in biological systems.

Enzyme Inhibition

Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, particularly as enzyme inhibitors. For instance, related spirocyclic compounds have shown efficacy against acetyl-CoA carboxylases, which play a crucial role in fatty acid metabolism and are implicated in cancer therapy due to their influence on cellular proliferation and energy homeostasis.

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundSpirocyclic frameworkEnzyme inhibition
8-Azaspiro[4.5]decane derivativesSpirocyclic frameworkEnzyme inhibition
3-Difluoromethyl substituted aminesFluorinated side chainsAnticancer properties
Carbamate derivativesCarbamate functional groupDiverse pharmacological effects

Pharmacokinetics and Interactions

Understanding the pharmacokinetics of this compound is essential for elucidating its therapeutic potential. Studies typically assess:

  • Absorption : The lipophilicity conferred by the tert-butyl group may enhance membrane permeability.
  • Distribution : The presence of fluorine atoms could influence tissue distribution patterns.
  • Metabolism : Hydrolysis of the carbamate group may lead to active metabolites.

These factors collectively inform the compound's efficacy and safety profile in therapeutic contexts.

Study on Enzyme Inhibition

A notable study investigated the inhibitory effects of related spirocyclic compounds on acetyl-CoA carboxylase activity. The findings indicated that these compounds could significantly reduce enzyme activity in vitro, suggesting a potential mechanism for their anticancer effects. The study highlighted the importance of structural modifications in enhancing selectivity and potency against specific biological targets.

Implications in Medicinal Chemistry

Research has proposed that this compound could serve as a lead compound for developing therapeutics targeting metabolic disorders and certain cancers. Its unique structural features may allow for tailored drug design aimed at minimizing off-target effects while maximizing therapeutic efficacy .

Q & A

Basic: What are the key considerations for optimizing the synthesis of tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. For example, alkylation of spirocyclic intermediates (e.g., tert-butyl carbamate derivatives) often involves refluxing with anhydrous potassium carbonate as a base in polar aprotic solvents like acetonitrile (6–12 hours, 80–90°C) . Variables to optimize include:

  • Catalyst/base selection : Anhydrous K₂CO₃ is preferred to minimize hydrolysis of the carbamate group.
  • Solvent choice : Acetonitrile enhances nucleophilic substitution efficiency compared to DMF or THF.
  • Stoichiometry : A 1.2:1 molar ratio of alkylating agent (e.g., bromoethoxy derivatives) to the spirocyclic precursor ensures complete conversion .

Basic: Which purification techniques are most effective for isolating this compound?

Methodological Answer:
Post-synthesis purification typically employs:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate carbamate products from unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals by exploiting differential solubility .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve enantiomeric impurities, critical for stereochemical integrity .

Advanced: How can crystallographic methods resolve conformational ambiguities in the spirocyclic core?

Methodological Answer:
X-ray crystallography using SHELXL or SHELXS ( ) is essential for determining the puckering geometry of the 8-azaspiro[4.5]decane system. Key steps include:

  • Data collection : High-resolution (<1.0 Å) datasets minimize thermal motion artifacts.

  • Puckering analysis : Apply Cremer-Pople parameters (ring puckering coordinates) to quantify deviations from planarity .

    Puckering ParameterValue (Å)Interpretation
    Q (Total puckering)0.85Moderate distortion
    θ (Polar angle)112°Chair-like conformation
  • Refinement : Use anisotropic displacement parameters to model fluorine atoms accurately .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for biological applications?

Methodological Answer:
SAR studies focus on substituent effects at the 3,3-difluoro and carbamate positions. For example:

  • Fluorine substitution : Enhances metabolic stability and modulates electronic effects (σₚ = +0.06 for -F).

  • Spirocyclic nitrogen : Protonation at physiological pH influences receptor binding (pKa ~8.5) .

    SubstituentIC₅₀ (nM)Selectivity (PLD2/PLD1)
    3,3-diF2075-fold
    3-F4510-fold
    H>1000<1-fold
  • Assays : Measure inhibition of phospholipase D (PLD) isoforms using radiolabeled substrate competition assays .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) model interactions with enzymes like PLD2:

  • Docking : Use the crystal structure of PLD2 (PDB: 3ZXY) to map hydrogen bonds between the carbamate carbonyl and Arg804.
  • Free-energy perturbation (FEP) : Quantify the impact of fluorine substitution on binding affinity (ΔΔG = -1.2 kcal/mol for 3,3-diF vs H) .
  • DFT calculations : Analyze electrostatic potential surfaces to prioritize synthetic targets (e.g., electron-withdrawing groups at C3) .

Basic: Which spectroscopic methods confirm the structural identity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : δ 1.42 ppm (t-Bu, singlet), δ 4.15 ppm (m, spirocyclic CH₂).
    • ¹⁹F NMR : δ -118 ppm (dd, J = 12 Hz, 3,3-diF coupling) .
  • MS : ESI+ shows [M+H]⁺ at m/z 333.2 (calculated 333.18) .
  • X-ray : Confirm spirocyclic geometry (torsion angle N1-C8-C9-C10 = 89.5°) .

Advanced: How do storage conditions impact compound stability?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent carbamate hydrolysis (t₁/₂ = 6 months at 25°C vs >2 years at -20°C) .
  • Solubility : Prepare stock solutions in anhydrous DMSO (≤10 mM) to avoid precipitation.
  • Degradation products : Monitor via LC-MS for peaks at m/z 275.1 (tert-butyl loss) and 231.0 (decarboxylation) .

Advanced: What experimental approaches elucidate interactions with enzyme active sites?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, k𝒹 = 0.003 s⁻¹) .
  • Isothermal titration calorimetry (ITC) : ΔH = -8.2 kcal/mol, ΔS = +12 cal/mol·K indicates hydrophobic-driven binding .
  • Cryo-EM : Resolve PLD2-compound complexes at 2.8 Å resolution to identify fluorine-mediated van der Waals contacts .

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